Fmoc-3-Fluoroalanine-2-[d]
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Overview
Description
Fmoc-3-Fluoroalanine-2-[d] is a fluorinated amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-fluoroalanine. The deuterium isotope at the second position of the alanine backbone enhances its stability and allows for specific applications in research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-Fluoroalanine-2-[d] typically involves the following steps:
Deuteration: The incorporation of deuterium at the second position is performed using deuterated solvents or reagents.
Industrial Production Methods: Industrial production of Fmoc-3-Fluoroalanine-2-[d] follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms enhances efficiency and scalability .
Types of Reactions:
Oxidation: Fmoc-3-Fluoroalanine-2-[d] can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate heating.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: New derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Fmoc-3-Fluoroalanine-2-[d] has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Incorporated into peptides to study protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of fluorinated pharmaceuticals and as a tracer in metabolic studies.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Fmoc-3-Fluoroalanine-2-[d] involves its incorporation into peptides and proteins, where the fluorine atom and deuterium isotope influence the compound’s reactivity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent reactions. The fluorine atom enhances the compound’s hydrophobicity and modulates its conformation, while the deuterium isotope provides stability against metabolic degradation.
Comparison with Similar Compounds
Fmoc-4-Fluorophenylalanine: Similar in structure but with a fluorine atom on the phenyl ring instead of the alanine backbone.
Fmoc-3,3,3-Trifluoroalanine: Contains three fluorine atoms on the alanine backbone, leading to different reactivity and properties.
Fmoc-β-(3-pyridyl)-alanine: Features a pyridyl group instead of a fluorine atom, used for different applications in peptide synthesis.
Uniqueness: Fmoc-3-Fluoroalanine-2-[d] is unique due to the combination of the Fmoc protecting group, the fluorine atom on the alanine backbone, and the deuterium isotope. This combination provides enhanced stability, specific reactivity, and unique properties that are valuable in various research and industrial applications .
Properties
CAS No. |
1651822-23-9 |
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Molecular Formula |
C18H16FNO4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
KIPSDRHXCAHLLL-INIZCTEOSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CF)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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